pKa Comparison: 2-Methyl-4-(trifluoromethyl)piperidine vs. 2-Methylpiperidine and 4-(Trifluoromethyl)piperidine
2-Methyl-4-(trifluoromethyl)piperidine exhibits a predicted pKa of 9.80±0.10, which is intermediate between 2-methylpiperidine (pKa 10.95±0.10) and 4-(trifluoromethyl)piperidine (pKa 9.62±0.10) . This demonstrates that the electron-withdrawing trifluoromethyl group lowers basicity, but the methyl group partially offsets this effect.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa 9.80±0.10 (predicted) |
| Comparator Or Baseline | 2-Methylpiperidine: pKa 10.95±0.10; 4-(Trifluoromethyl)piperidine: pKa 9.62±0.10 |
| Quantified Difference | ΔpKa = -1.15 vs. 2-methylpiperidine; ΔpKa = +0.18 vs. 4-(trifluoromethyl)piperidine |
| Conditions | Predicted values; consistent across multiple computational models |
Why This Matters
The distinct pKa influences protonation state at physiological pH, directly impacting membrane permeability, solubility, and target binding—a key selection criterion for CNS drug discovery where basicity modulates blood-brain barrier penetration.
